molecular formula C10H18ClNO4 B2520400 Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride CAS No. 2375248-07-8

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride

Cat. No.: B2520400
CAS No.: 2375248-07-8
M. Wt: 251.71
InChI Key: ARFAOEDZKFQMMM-SCLLHFNJSA-N
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Description

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3S,4S)-4-(2-hydroxy-2-oxoethyl)pyrrolidin-3-yl]acetate
  • Methyl 2-[(3S,4S)-4-(2-ethoxy-2-oxoethyl)pyrrolidin-3-yl]acetate

Uniqueness

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that make the compound particularly useful in certain applications, such as drug development or chemical synthesis.

Properties

IUPAC Name

methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFAOEDZKFQMMM-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC1CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CNC[C@H]1CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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